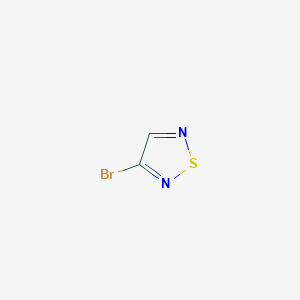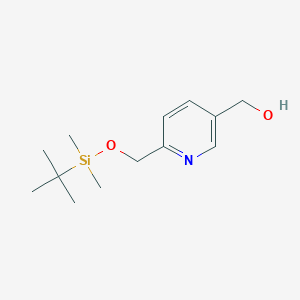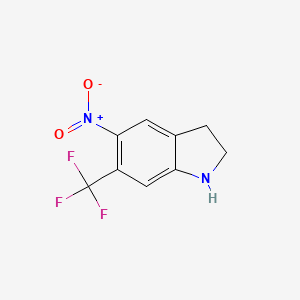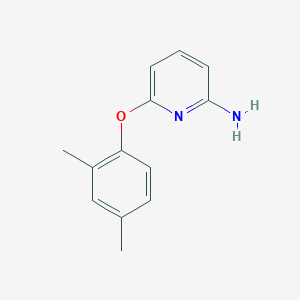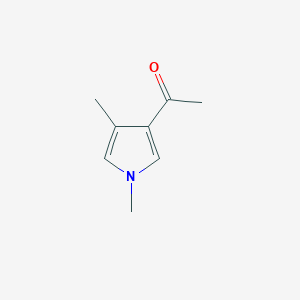
N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” is a complex organic compound that features a pyrimidine ring, a pyrazole ring, a thiazole ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific conditions. Common reagents used in these reactions include:
- Pyrimidine derivatives
- Pyrazole derivatives
- Thiazole derivatives
- Pyrrolidine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its multi-ring structure could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mecanismo De Acción
The mechanism of action of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- This compound
- This compound
Uniqueness
The uniqueness of “this compound” lies in its multi-ring structure, which provides a diverse array of functional groups and potential interaction sites. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H15N7S |
|---|---|
Peso molecular |
313.38 g/mol |
Nombre IUPAC |
N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N7S/c1-2-7-21(6-1)12-10(8-17-20-12)11-9-22-14(18-11)19-13-15-4-3-5-16-13/h3-5,8-9H,1-2,6-7H2,(H,17,20)(H,15,16,18,19) |
Clave InChI |
WCNKDBLTFXSINC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=NN2)C3=CSC(=N3)NC4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)

